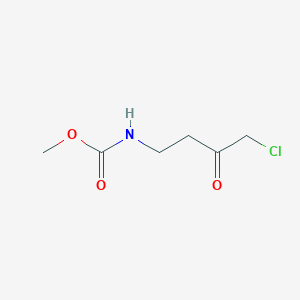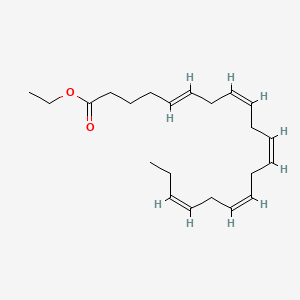
methyl (E)-3-cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-3-cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a cyclopentyl group, a methylsulfonylphenyl group, and an ester functional group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (E)-3-cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
Methyl (E)-3-cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of methyl (E)-3-cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems. The cyclopentyl and methylsulfonylphenyl groups contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (E)-3-cyclopentyl-2-(4-methylphenyl)prop-2-enoate
- Methyl (E)-3-cyclopentyl-2-(4-methoxyphenyl)prop-2-enoate
- Methyl (E)-3-cyclopentyl-2-(4-chlorophenyl)prop-2-enoate
Uniqueness
Methyl (E)-3-cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-enoate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility, reactivity, and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C16H20O4S |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
methyl (E)-3-cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H20O4S/c1-20-16(17)15(11-12-5-3-4-6-12)13-7-9-14(10-8-13)21(2,18)19/h7-12H,3-6H2,1-2H3/b15-11+ |
Clé InChI |
IKZUPYCRPBPSQH-RVDMUPIBSA-N |
SMILES isomérique |
COC(=O)/C(=C/C1CCCC1)/C2=CC=C(C=C2)S(=O)(=O)C |
SMILES canonique |
COC(=O)C(=CC1CCCC1)C2=CC=C(C=C2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


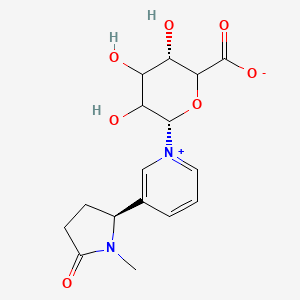
![4-(3-Oxo-2,8-diazaspiro[4.5]decan-2-yl)benzonitrile](/img/structure/B13844744.png)
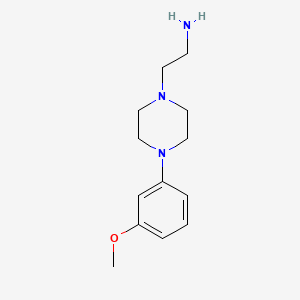
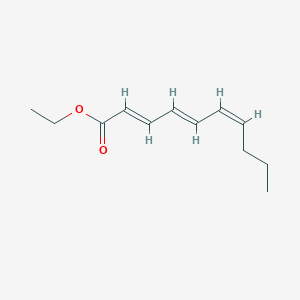

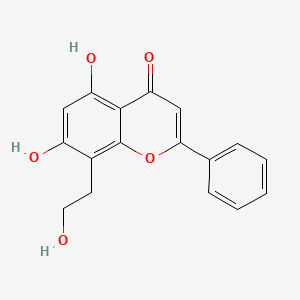
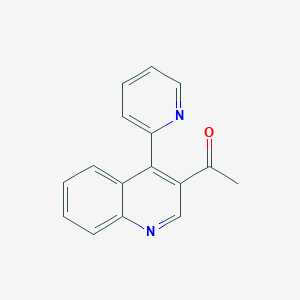
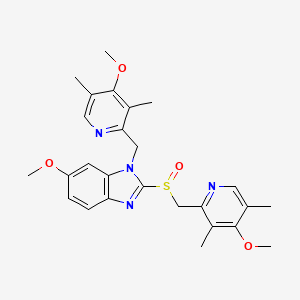
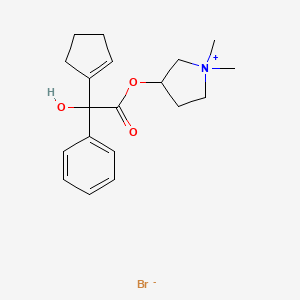
![N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide](/img/structure/B13844804.png)

